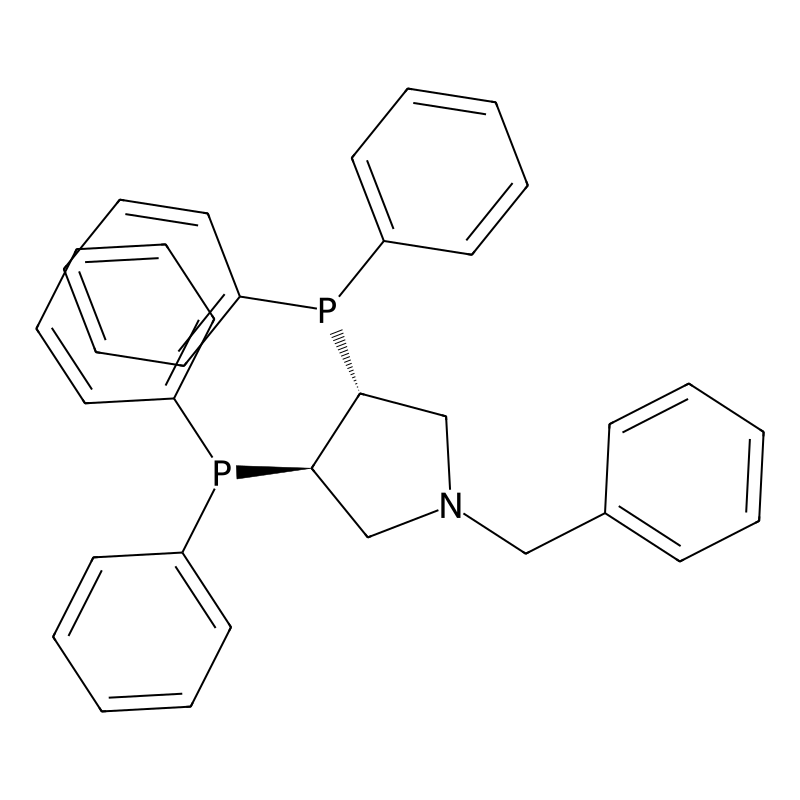(+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Asymmetric Catalysis
The primary application of (R,R)-BINAP lies in asymmetric catalysis. Asymmetric catalysis refers to reactions that produce a specific enantiomer (mirror image) of a molecule in excess over its counterpart. (R,R)-BINAP acts as a ligand, coordinating to a metal center in a catalyst complex. This interaction creates a chiral environment around the metal center, favoring the formation of one enantiomer over the other ().
Here are some specific examples of asymmetric catalysis using (R,R)-BINAP:
- Hydrogenation: (R,R)-BINAP can be used in conjunction with rhodium or ruthenium catalysts to achieve the enantioselective hydrogenation of unsaturated carbon-carbon bonds ().
- Hydroformylation: (R,R)-BINAP can be employed with rhodium catalysts for the enantioselective hydroformylation of alkenes, leading to the production of chiral aldehydes ().
The effectiveness of (R,R)-BINAP in asymmetric catalysis arises from its ability to differentiate between reaction pathways leading to different enantiomers. The ligand-metal complex interacts differently with each enantiomer of the substrate molecule, influencing the reaction rate and ultimately determining the product's enantiomeric excess.
Other Applications
Beyond asymmetric catalysis, (R,R)-BINAP finds use in other areas of scientific research:
- Medicinal Chemistry: Due to its ability to control chirality, (R,R)-BINAP can be involved in the synthesis of enantiopure drugs, where only one enantiomer possesses the desired therapeutic effect.
- Material Science: (R,R)-BINAP can be employed in the development of chiral materials with specific properties, such as asymmetric polymers or catalysts.
(+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine is a chiral ligand characterized by its complex structure, which includes a pyrrolidine ring substituted with a benzyl group and two diphenylphosphino groups. Its molecular formula is CHNP, and it has a molecular weight of approximately 529.59 g/mol . This compound is notable for its applications in catalysis, particularly in asymmetric synthesis.
The mechanism of action of (+)-BDPP in asymmetric catalysis involves several key steps:
- Formation of the catalyst complex: (+)-BDPP coordinates with the metal center of the catalyst precursor, forming a well-defined chiral pocket around the metal.
- Substrate coordination: The substrate molecule binds to the metal center in the catalyst complex, with one face of the unsaturated bond directed towards the chiral pocket created by (+)-BDPP.
- Hydrogen activation: The metal-ligand complex activates the hydrogen molecule, making it more reactive.
- Enantioselective hydrogenation: Due to the chirality of (+)-BDPP, the hydrogen molecule preferentially adds to a specific face of the unsaturated bond in the substrate, leading to the formation of a single enantiomer of the product.
This ligand is primarily used in coordination chemistry, where it forms complexes with transition metals such as rhodium and ruthenium. One significant reaction involves its use in asymmetric hydrogenation, where it facilitates the conversion of prochiral substrates into chiral products. The ligand's steric and electronic properties enhance the selectivity of these reactions, making it valuable in synthetic organic chemistry .
While specific biological activities of (+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine are not extensively documented, ligands of this type can exhibit interactions with biological systems due to their ability to form complexes with metal ions that may have biological relevance. Some studies suggest potential applications in drug delivery systems or as part of therapeutic agents, although direct evidence is limited .
The synthesis of (+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine typically involves multi-step organic reactions. A common method includes:
- Formation of the Pyrrolidine Ring: Starting from suitable precursors, the pyrrolidine ring is constructed through cyclization reactions.
- Phosphination: The introduction of diphenylphosphino groups is achieved through nucleophilic substitution reactions involving phosphine derivatives.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .
The uniqueness of (+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine lies in its specific stereochemical configuration and its dual phosphine functionality, which enhances its effectiveness as a chiral ligand compared to others.
Interaction studies involving (+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine focus on its coordination behavior with various metal centers. Research indicates that the ligand can stabilize metal-ligand complexes effectively, influencing the reactivity and selectivity of catalytic processes. Studies have shown that the ligand's stereochemistry plays a crucial role in determining the outcome of enantioselective reactions .
Several compounds share structural similarities with (+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine, including:
- (R,R)-N-phenyl-3,4-bis(diphenylphosphino)pyrrolidine: This compound differs primarily in its aryl substitution but shares similar catalytic applications.
- (S,S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): A widely used chiral ligand in asymmetric catalysis, known for its effectiveness but differing sterics due to its binaphthyl backbone.
- (R,R)-Phosfinox (2-(diphenylphosphino)phenol): Another chiral ligand that exhibits different catalytic properties due to its phenolic component.
Comparison TableCompound Name Structure Type Key
XLogP3
7.3
GHS Hazard Statements
Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Wikipedia
[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds
| Compound Name | Structure Type | Key
XLogP3 7.3
GHS Hazard Statements
Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms
Irritant Wikipedia
[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane
Dates
Modify: 2023-08-16
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|








